molecular formula C13H15ClF3NO3S B2410245 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine CAS No. 612043-60-4

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2410245
CAS No.: 612043-60-4
M. Wt: 357.77
InChI Key: MEBBYUIDJURODJ-UHFFFAOYSA-N
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Description

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine is a complex organic compound characterized by its unique structural features, including a morpholine ring, a chloro group, a trifluoromethyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the core morpholine structure. The chloro and trifluoromethyl groups are introduced through specific halogenation reactions, while the sulfonyl group is added via sulfonylation reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the chemical reactions, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Comparison with Similar Compounds

  • 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2,6-dimethylmorpholine is structurally similar to other sulfonamide derivatives and morpholine-based compounds.

  • Uniqueness: Its unique combination of chloro, trifluoromethyl, and sulfonyl groups sets it apart from other compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO3S/c1-8-6-18(7-9(2)21-8)22(19,20)10-3-4-12(14)11(5-10)13(15,16)17/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBBYUIDJURODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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